molecular formula C13H16N2O2 B13984095 2-(o-Aminophenyl)-2-ethylglutarimide CAS No. 4238-76-0

2-(o-Aminophenyl)-2-ethylglutarimide

Cat. No.: B13984095
CAS No.: 4238-76-0
M. Wt: 232.28 g/mol
InChI Key: UVBMFLQXZPETMM-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione is a heterocyclic organic compound that features a piperidinedione core with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione typically involves the reaction of 2-aminophenyl derivatives with ethyl-substituted piperidinedione precursors. One common method includes the condensation of 2-aminophenyl ketones with ethyl acetoacetate under acidic or basic conditions, followed by cyclization to form the piperidinedione ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Catalysts like FeCl3 or other metal catalysts can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted piperidinediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinedione ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminophenyl)-3-methyl-2,6-piperidinedione
  • 3-(2-Aminophenyl)-3-propyl-2,6-piperidinedione
  • 3-(2-Aminophenyl)-3-butyl-2,6-piperidinedione

Uniqueness

3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

CAS No.

4238-76-0

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(2-aminophenyl)-3-ethylpiperidine-2,6-dione

InChI

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-5-3-4-6-10(9)14/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)

InChI Key

UVBMFLQXZPETMM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=CC=C2N

Origin of Product

United States

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